6-Caffeoyl-D-glucose: A Technical Guide for Researchers
6-Caffeoyl-D-glucose: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This document provides a comprehensive technical overview of 6-Caffeoyl-D-glucose, a naturally occurring phenolic glycoside, intended for researchers, scientists, and professionals in drug development. This guide details its chemical properties, biological activities, and underlying mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Chemical Identity and Properties
6-Caffeoyl-D-glucose, also known as D-Glucose, 6-(3-(3,4-dihydroxyphenyl)-2-propenoate), is a derivative of glucose and caffeic acid.[1][2] It belongs to the family of hydroxycinnamic acid glycosides. The structure consists of a caffeoyl moiety attached to a glucose molecule at the 6-position.
Table 1: Chemical and Physical Properties of 6-Caffeoyl-D-glucose
| Property | Value | Source |
| Molecular Formula | C15H18O9 | PubChem |
| Molecular Weight | 342.29 g/mol | PubChem |
| IUPAC Name | (2R,3S,4R,5R)-6-(((E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl)oxy)-3,4,5-trihydroxyoxane-2-carbaldehyde | PubChem |
| PubChem CID | 44150232 | [2] |
| Synonyms | 6-O-caffeoyl-D-glucose, Glucose 6-caffeoate | [1] |
Biological Activities and Mechanisms of Action
6-Caffeoyl-D-glucose and its parent compounds have demonstrated a range of biological activities, primarily antioxidant and anti-inflammatory effects.
Antioxidant Activity
Caffeoyl derivatives are recognized for their antioxidant properties. A study on caffeoyl-β-D-glucopyranoside isolated from Ranunculus muricatus demonstrated significant free radical scavenging activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Table 2: Antioxidant Activity of Caffeoyl-β-D-glucopyranoside
| Assay | Compound | Concentration | % Inhibition | IC50 (µM) |
| DPPH Radical Scavenging | Caffeoyl-β-D-glucopyranoside | 0.5 mM | 82.67 ± 0.19 | 93.25 ± 0.12 |
| DPPH Radical Scavenging | Quercetin (Standard) | - | - | - |
Anti-inflammatory Activity
While direct studies on the anti-inflammatory IC50 of 6-Caffeoyl-D-glucose are limited, the mechanisms of its constituent, caffeic acid, and related compounds have been investigated. Caffeic acid and its derivatives have been shown to suppress the pro-inflammatory response stimulated by lipopolysaccharide (LPS) in macrophage cell lines. The primary mechanism involves the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
These compounds can inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, and down-regulate the expression of pro-inflammatory genes by blocking the activation of NF-κB and the phosphorylation of MAPK pathway components such as p38 and JNK.
Signaling Pathways
The anti-inflammatory effects of caffeoyl compounds are largely attributed to their modulation of the NF-κB and MAPK signaling cascades.
Experimental Protocols
General Isolation and Purification Protocol
A general procedure for the isolation of 6-Caffeoyl-D-glucose from plant material involves extraction followed by chromatographic separation.
Experimental Workflow
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Extraction: Dried and powdered plant material is extracted with methanol at room temperature.
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Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator.
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Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
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Column Chromatography: The ethyl acetate fraction, typically enriched with phenolic compounds, is subjected to column chromatography on silica gel.
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Elution: The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, with increasing methanol concentration.
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Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
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Final Purification: Fractions containing 6-Caffeoyl-D-glucose are pooled, concentrated, and may be further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
DPPH Radical Scavenging Assay
This protocol outlines the determination of the antioxidant activity of 6-Caffeoyl-D-glucose.
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Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol. A working solution is then made by diluting the stock solution with methanol to achieve an absorbance of approximately 1.0 at 517 nm.
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Sample Preparation: A stock solution of 6-Caffeoyl-D-glucose is prepared in methanol and serially diluted to obtain a range of concentrations.
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Reaction: An aliquot of each sample dilution is mixed with the DPPH working solution. A control is prepared with methanol instead of the sample.
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Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
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Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
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Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
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IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Conclusion
6-Caffeoyl-D-glucose is a promising natural compound with significant antioxidant and potential anti-inflammatory properties. Its mechanism of action, involving the modulation of key signaling pathways such as NF-κB and MAPK, makes it a person of interest for further investigation in the development of novel therapeutic agents for oxidative stress and inflammation-related diseases. The methodologies outlined in this guide provide a foundation for researchers to explore its full potential.
